molecular formula C9H9BrFNO2 B1526750 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide CAS No. 910912-20-8

5-bromo-2-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B1526750
CAS No.: 910912-20-8
M. Wt: 262.08 g/mol
InChI Key: ORNUZWNZNTXRGM-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is a benzamide derivative featuring a bromine atom at position 5, a fluorine atom at position 2, and a methoxy-methylamide group (-N(OCH3)CH3) attached to the benzamide core. Its structure allows for diverse interactions in biological systems, influenced by halogen substituents and the polar methoxy-methylamide moiety .

Biological Activity

5-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is an organic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis, and pharmacological implications based on diverse research findings.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Antitumor Activity : Similar compounds have shown promising results in inhibiting tumor growth.
  • Antimicrobial Properties : Exhibits activity against various bacterial strains.
  • Receptor Binding Affinity : Preliminary studies suggest significant interactions with serotonin receptors, particularly 5-HT2A.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Properties
2-Fluoro-N-methoxy-N-methylbenzamideLacks bromineMay show different biological activity
4-Bromo-N-methoxy-N-methylbenzamideBromine at different positionDifferent reactivity profile
5-Chloro-2-fluoro-N-methoxy-N-methylbenzamideChlorine instead of brominePotentially different pharmacodynamics
3-Bromo-4-fluoro-N-methoxy-N-methylbenzamideBromine and fluorine at different positionsVarying biological interactions

The unique combination of bromine and fluorine atoms in this compound enhances its reactivity compared to these similar compounds, potentially leading to distinct biological effects.

Preliminary studies indicate that the compound may interact with specific enzymes and receptors, influencing various biological pathways. These interactions are crucial for understanding its pharmacological profile:

  • Serotonin Receptor Interaction : Studies suggest that this compound may act as an agonist at serotonin receptors, particularly 5-HT2A, which are implicated in numerous neuropsychiatric disorders .

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have demonstrated that related benzamide derivatives exhibit cytotoxic effects against human cancer cell lines. For example, compounds similar to this compound showed IC50 values in the low micromolar range against various tumor cells .
  • Antimicrobial Efficacy : Research has indicated that certain derivatives possess significant antibacterial activity. For instance, an evaluation of several benzamide derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria .
  • Receptor Binding Studies : A study on receptor binding affinities revealed that halogenated benzamides, including this compound, demonstrate enhanced selectivity for serotonin receptors compared to their non-halogenated counterparts. This suggests potential therapeutic applications in treating mood disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide?

The synthesis typically involves coupling a halogenated benzoic acid derivative with N-methoxy-N-methylamine. A validated method uses 2-bromo-3-fluorobenzoic acid and N-methoxy-N-methylamine in the presence of DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a coupling agent. Reactions are conducted in polar aprotic solvents like methanol, isopropyl alcohol, or acetonitrile at room temperature for 12–24 hours. Yields range from 70% to 85%, depending on solvent choice and purification steps . Alternative routes may employ thionyl chloride (SOCl₂) for acid activation prior to amide bond formation, though this requires careful control of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine/fluorine positions) and amide proton environments. For example, the methoxy group (-OCH₃) typically resonates at δ 3.3–3.5 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS or MALDI-TOF for molecular ion validation (e.g., [M+H]+ at m/z 262.08 for C₉H₉BrFNO₂) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1540 cm⁻¹ (C-F/C-Br vibrations) confirm functional groups .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a versatile intermediate for:

  • Drug discovery : Structural analogs (e.g., 2-fluoro-N-methoxy-N-methylbenzamide derivatives) are explored as kinase inhibitors or protease modulators due to their electron-withdrawing substituents, which enhance binding to hydrophobic enzyme pockets .
  • Fluorescent probes : The bromine/fluorine atoms enable radiolabeling (e.g., ¹⁸F for PET imaging) or functionalization with fluorophores .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis?

  • Solvent selection : Acetonitrile outperforms methanol in coupling reactions, achieving ~85% yield due to better DMT-MM solubility .
  • Catalyst loading : A 1.2:1 molar ratio of DMT-MM to carboxylic acid minimizes side products. Excess reagent may lead to triazine byproducts.
  • Temperature control : Maintaining reactions below 30°C prevents decomposition of the N-methoxy-N-methylamine group .

Q. What computational methods aid in predicting reactivity for further derivatization?

  • Density Functional Theory (DFT) : Calculates electrophilic Fukui indices to identify reactive sites (e.g., bromine at position 5 is more susceptible to nucleophilic substitution than fluorine at position 2) .
  • Retrosynthetic analysis : Tools like Pistachio or Reaxys databases propose feasible pathways for introducing substituents (e.g., azide or methoxy groups) via SNAr reactions .
  • Molecular docking : Predicts binding affinities of derivatives to targets like EGFR or PARP, guiding prioritization of synthetic efforts .

Q. How do structural modifications impact biological activity?

  • Halogen substitution : Replacing bromine with chlorine (e.g., 5-chloro analogs) reduces steric bulk, improving solubility but decreasing target affinity in kinase assays .
  • Methoxy group removal : Eliminating the N-methoxy group (e.g., converting to N-methylamide) enhances metabolic stability but may reduce cell permeability .
  • Fluorine position : 3-Fluoro isomers show 2–3× lower IC₅₀ values in cancer cell lines compared to 2-fluoro derivatives, likely due to altered hydrogen-bonding interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The table below compares key structural features of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide with analogs from the evidence:

Compound Name Substituents (Position) Molecular Formula Key Applications/Notes
This compound Br (5), F (2), -N(OCH3)CH3 C9H8BrFNO2 Synthetic intermediate; potential antiviral
5-Bromo-2-fluoro-N-methylbenzamide (6c) Br (5), F (2), -NHCH3 C8H7BrFNO SARS-CoV-2 inhibitor precursor
4-Bromo-2-chloro-5-fluoro-N-methoxy-N-methylbenzamide Br (4), Cl (2), F (5), -N(OCH3)CH3 C9H8BrClFNO2 Halogen variation impacts binding affinity
3-Bromo-5-fluoro-2-methoxy-N-methylbenzamide Br (3), F (5), OCH3 (2), -NHCH3 C9H9BrFNO2 Substituent positioning alters electronic density
N-(2-nitrophenyl)-4-bromo-benzamide Br (4), -NH(2-nitrophenyl) C13H9BrN2O3 Nitro group enhances electron-withdrawing effects

Key Observations :

  • Halogen Positioning : Bromine at position 5 (target compound) versus position 4 () or 3 () alters steric and electronic properties. For example, bromine at position 5 may enhance π-π stacking in biological targets compared to position 3 .

Preparation Methods

General Preparation Strategy

The synthesis of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide generally follows a two-step approach:

  • Formation of the corresponding benzoyl chloride from 5-bromo-2-fluorobenzoic acid
  • Coupling with N-methoxy-N-methylamine to yield the target benzamide

This approach is based on established methods for preparing N-methoxy-N-methylamides (Weinreb amides), which are widely used in organic synthesis for their versatility.

Detailed Synthetic Procedure

Step 1: Synthesis of 5-bromo-2-fluorobenzoyl chloride

Reagents and Conditions:

  • 5-bromo-2-fluorobenzoic acid
  • Oxalyl chloride (or thionyl chloride as an alternative)
  • Catalytic amount of N,N-dimethylformamide (DMF)
  • Dichloromethane (solvent)

Procedure:

  • Dissolve 5-bromo-2-fluorobenzoic acid in dichloromethane.
  • Add oxalyl chloride (typically 2 equivalents) and a catalytic amount of DMF.
  • Stir the reaction at room temperature for 1–2 hours.
  • Remove excess oxalyl chloride and solvent under reduced pressure to obtain 5-bromo-2-fluorobenzoyl chloride (used directly in the next step).

Step 2: Formation of this compound

Reagents and Conditions:

  • 5-bromo-2-fluorobenzoyl chloride (from Step 1)
  • N-methoxy-N-methylamine (commercially available or prepared in situ)
  • Dichloromethane (solvent)
  • Base (triethylamine or pyridine, to neutralize HCl byproduct)
  • Low temperature (0–5°C) to control reaction rate and suppress side reactions

Procedure:

  • Dissolve the benzoyl chloride in dichloromethane and cool to 0°C.
  • Add N-methoxy-N-methylamine (1.2–1.5 equivalents) and base (2 equivalents).
  • Stir at 0°C for 30–60 minutes, then allow to warm to room temperature and stir for an additional 1–2 hours.
  • Quench the reaction with water, extract the organic layer, wash, dry, and concentrate.
  • Purify the crude product by recrystallization or column chromatography.

Summary Table: Typical Reaction Conditions

Step Reagents Solvent Temperature Time Yield (typical)
1 5-bromo-2-fluorobenzoic acid, oxalyl chloride, DMF Dichloromethane 20°C 1–2 hours ~95% (intermediate)
2 Benzoyl chloride, N-methoxy-N-methylamine, base Dichloromethane 0–20°C 1–2 hours 85–92%

Mechanistic Considerations

  • Acyl Chloride Formation: Oxalyl chloride reacts with the carboxylic acid, activated by DMF, to generate the acyl chloride with release of CO and CO₂.
  • Amide Coupling: The acyl chloride reacts with the secondary amine (N-methoxy-N-methylamine) to form the Weinreb amide, with the base scavenging the generated HCl.

Research Findings and Optimization

  • Yield Optimization: High yields (85–92%) are consistently reported when reactions are performed at low temperature and with slight excess of N-methoxy-N-methylamine.
  • Purity: The product is typically isolated as a white to off-white solid, with purity >98% after standard purification.
  • Scalability: The method is amenable to scale-up, provided that temperature control and efficient mixing are maintained to avoid side reactions.

Data Table: Physical and Chemical Properties

Property Value
Molecular formula C₉H₉BrFNO₂
Molecular weight 262.08 g/mol
Appearance White to off-white solid
Melting point Not reported
Solubility Soluble in DCM, EtOAc
LogP 2.22
PSA 29.54

Alternative Approaches

While the above method is standard, alternative coupling agents (e.g., EDC, DCC) can be used for amide bond formation, especially if the acyl chloride route is problematic. However, these methods are less common for Weinreb amide synthesis due to potential side reactions and lower yields.

Properties

IUPAC Name

5-bromo-2-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNUZWNZNTXRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 5-bromo-2-fluorobenzoic acid (29 g, 132 mmol) in anhydrous DCM (500 mL) was added oxalyl chloride (16.8 mL, 199 mmol) and 5 drops of DMF. The suspension was stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride were removed by rotary evaporation, and the residue was dissolved in anhydrous DCM (500 mL). With vigorous stirring, N,O-dimethylhydroxylamine hydrochloride (16.8 g, 172.3 mmol) was added in one portion, followed by triethylamine (80 mL, 574 mmol). The thick suspension was stirred for 1 hour at room temperature and then filtered. The organic layer was washed sequentially with 1M HCl, 1M NaOH, and water, dried over Na2SO4, and concentrated to afford the product. 1H NMR (400 MHz, CDCl3) δ 7.55 (dd, J=5.7, 2.5 Hz, 1H), 7.50 (ddd, J=8.7, 4.6, 2.5 Hz, 1H), 7.00 (t, J=8.8 Hz, 1H), 3.56 (s, 3H), 3.34 (s, 3H).
Quantity
29 g
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reactant
Reaction Step One
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Quantity
500 mL
Type
solvent
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Quantity
16.8 mL
Type
reactant
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Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
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16.8 g
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80 mL
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Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of compound 13 (98.0 g, 447 mmol), N,O-dimethylhydroxylamine hydrochloride (52.4 g, 537 mmol), and BOP-Cl (171 g, 671 mmol) in pyridine (490 mL) was stirred at room temperature for 3 h. After this time, the reaction mixture was diluted with water (1 L) and extracted with ethyl acetate (2×1 L). The combined extracts were washed with 1 N hydrochloric acid (3×500 mL), saturated aqueous NaHCO3 (500 mL), brine (1 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to provide 14 (106 g, 91%) as a pale yellow oil; 1H NMR (300 MHz, CDCl3) δ 7.70-7.40 (m, 2H), 7.00 (d, J=8.8 Hz, 1H), 3.56 (br s, 3H), 3.35 (br s, 3H); ESI MS m/z 262 [M+H]+.
Quantity
98 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
52.4 g
Type
reactant
Reaction Step One
Quantity
171 g
Type
reactant
Reaction Step One
Quantity
490 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Yield
91%

Synthesis routes and methods III

Procedure details

To a suspension of 20.0 g (91.3 mmol) 5-bromo-2-fluorobenzoic acid in 1 L CH2Cl2 was added 12.0 mL (137 mmol) oxalyl chloride and 3 drops of DMF. After stirring for 6 h, the reaction was concentrated by rotary evaporation, the residue was dissolved in 1 L of CH2Cl2, 11.6 g (119 mmol) N,O-dimethylhydroxylamine hydrochloride and 63.6 mL (456 mmol) triethylamine were added and the reaction was stirred overnight. The reaction was dumped into a separatory funnel with 1 M HCl, the layers were separated, the organic was washed with 1M NaOH, then water, dried over Na2SO4 and concentrated to provide 3-1 as a colorless oil. Data for 3-1: LC/MS: rt=1.76 min; m/z=262 (M+1).
Quantity
20 g
Type
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1 L
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Reaction Step One
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12 mL
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Quantity
0 (± 1) mol
Type
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Reaction Step Two
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N,O-dimethylhydroxylamine hydrochloride
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Reaction Step Three
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63.6 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-2-fluoro-N-methoxy-N-methylbenzamide
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Reactant of Route 6
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